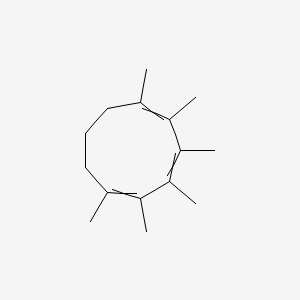
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene is a cyclic hydrocarbon with a unique structure characterized by a nine-membered ring with six methyl groups attached. This compound falls under the category of cycloalkanes, which are known for their ring structures and saturated carbon-hydrogen bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of a linear nonane derivative with appropriate substituents to form the nine-membered ring. This process often requires the use of strong acids or bases as catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclononane: A nine-membered ring hydrocarbon without methyl substituents.
Cyclooctane: An eight-membered ring hydrocarbon with similar reactivity.
Cyclodecane: A ten-membered ring hydrocarbon with comparable properties.
Uniqueness
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene is unique due to its six methyl substituents, which influence its chemical reactivity and physical properties. The presence of these substituents can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from other cycloalkanes .
Propriétés
Numéro CAS |
61193-78-0 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexamethylcyclonona-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-10-8-7-9-11(2)13(4)15(6)14(5)12(10)3/h7-9H2,1-6H3 |
Clé InChI |
GVRZNMOVSXJTFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C(CCC1)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



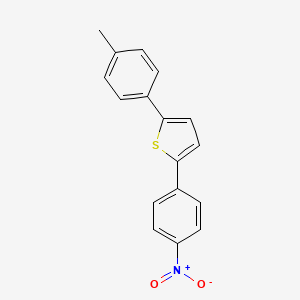
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

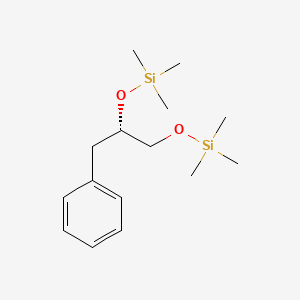
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
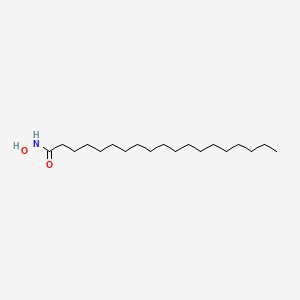


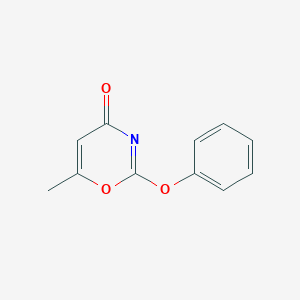
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

